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Compound of Interest

Compound Name: 1-Bromo-4-fluorobenzene

Cat. No.: B142099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-4-fluorobenzene, a key intermediate in the synthesis of various agrochemicals and

pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 1-bromo-4-fluorobenzene, both ¹H and ¹³C NMR spectra provide characteristic

signals that confirm its structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-bromo-4-fluorobenzene is characterized by a complex splitting

pattern in the aromatic region due to proton-proton and proton-fluorine couplings.

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.42 Triplet (apparent)
ortho J(H,H) ≈ 8.8,

meta J(H,F) ≈ 4.9
H-2, H-6

~6.99 Triplet (apparent)
ortho J(H,H) ≈ 8.8,

ortho J(H,F) ≈ 8.8
H-3, H-5

Note: The assignments of H-2/H-6 and H-3/H-5 are based on the electronic effects of the

bromine and fluorine substituents. The protons ortho to the bromine (H-2, H-6) are expected to

be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5).

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 1-bromo-4-fluorobenzene displays four distinct signals in the

aromatic region, consistent with the molecule's symmetry. The carbon attached to fluorine

exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene

Chemical Shift (δ) ppm
C-F Coupling Constant
(JCF) Hz

Assignment

~162.5 ¹JCF ≈ 245 C-4

~132.5 ³JCF ≈ 8 C-2, C-6

~117.5 ²JCF ≈ 21 C-3, C-5

~119.5 ⁴JCF ≈ 3 C-1

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration. The assignments are based on established substituent effects and coupling

patterns in fluorinated aromatic compounds.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-bromo-4-fluorobenzene shows characteristic absorption bands for the aromatic

ring and the carbon-halogen bonds.

Table 3: Principal IR Absorption Bands for 1-Bromo-4-fluorobenzene

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3100 - 3000 Weak - Medium Aromatic C-H stretch

~1585, 1485, 1400 Strong Aromatic C=C ring stretch

~1220 Strong C-F stretch

~1090 Strong In-plane C-H bend

~825 Strong
Out-of-plane C-H bend (para-

disubstitution)

~680 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-bromo-4-fluorobenzene shows

a prominent molecular ion peak and characteristic isotopic patterns for bromine.

Table 4: Mass Spectrometry Data for 1-Bromo-4-fluorobenzene

m/z Relative Abundance (%) Assignment

174 ~98 [M]⁺ (with ⁷⁹Br)

176 100 [M+2]⁺ (with ⁸¹Br)

95 ~35 [C₆H₄F]⁺

75 ~15 [C₆H₃]⁺
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Note: The presence of two molecular ion peaks at m/z 174 and 176 in an approximate 1:1 ratio

is a characteristic signature of a compound containing one bromine atom.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 20-30 mg of 1-bromo-4-fluorobenzene.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to

filter out any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used for acquisition.

Typically, 8 to 16 scans are acquired to obtain a good signal-to-noise ratio.

The spectral data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

¹³C NMR Acquisition:
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The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75

MHz for a 300 MHz instrument.

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the

signal-to-noise ratio.

A larger number of scans (typically several hundred to thousands) is required due to the low

natural abundance of the ¹³C isotope.

The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of liquid 1-bromo-4-fluorobenzene onto the center of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin

film between the plates.

Ensure there are no air bubbles trapped in the liquid film.

Data Acquisition (FT-IR):

Record a background spectrum of the empty spectrometer.

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:
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A dilute solution of 1-bromo-4-fluorobenzene in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for separation and purification, or by direct injection.

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Data Acquisition:

The ions generated are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion.

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z

ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques in determining the structure of 1-bromo-4-fluorobenzene.
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Caption: Workflow of Spectroscopic Analysis for 1-Bromo-4-fluorobenzene.
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Caption: Correlation of Spectroscopic Data to Molecular Structure.

To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-4-fluorobenzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142099#1-bromo-4-fluorobenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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